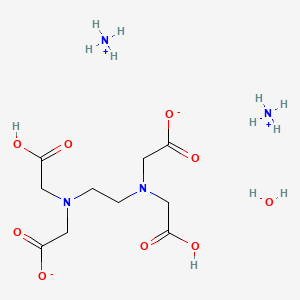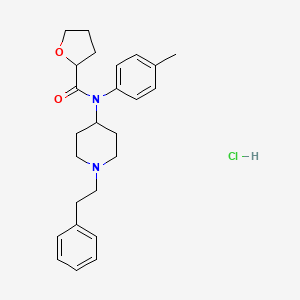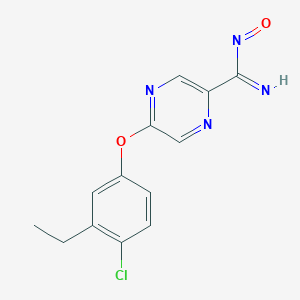
5-(4-chloro-3-ethylphenoxy)-N-oxopyrazine-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chloro-3-ethylphenoxy)-N-oxopyrazine-2-carboximidamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring substituted with a carboximidamide group and a phenoxy group that is further substituted with a chloro and ethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chloro-3-ethylphenoxy)-N-oxopyrazine-2-carboximidamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-chloro-3-ethylphenol, which is then reacted with appropriate reagents to introduce the phenoxy group onto the pyrazine ring. The carboximidamide group is introduced through subsequent reactions involving nitriles or amides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-chloro-3-ethylphenoxy)-N-oxopyrazine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Applications De Recherche Scientifique
5-(4-chloro-3-ethylphenoxy)-N-oxopyrazine-2-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is investigated for its potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(4-chloro-3-ethylphenoxy)-N-oxopyrazine-2-carboximidamide involves its interaction with specific molecular targets. The phenoxy and carboximidamide groups play crucial roles in binding to these targets, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-3-ethylphenol: A precursor in the synthesis of the target compound.
N-oxopyrazine-2-carboximidamide: Shares the pyrazine and carboximidamide core structure.
Phenoxy derivatives: Compounds with similar phenoxy groups but different substitutions.
Uniqueness
5-(4-chloro-3-ethylphenoxy)-N-oxopyrazine-2-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H11ClN4O2 |
|---|---|
Poids moléculaire |
290.70 g/mol |
Nom IUPAC |
5-(4-chloro-3-ethylphenoxy)-N-oxopyrazine-2-carboximidamide |
InChI |
InChI=1S/C13H11ClN4O2/c1-2-8-5-9(3-4-10(8)14)20-12-7-16-11(6-17-12)13(15)18-19/h3-7,15H,2H2,1H3 |
Clé InChI |
FBCBQINPTMSMFN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)OC2=NC=C(N=C2)C(=N)N=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



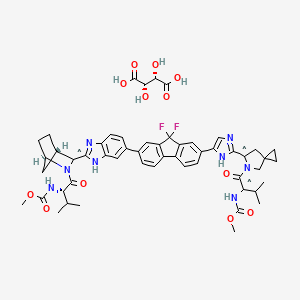


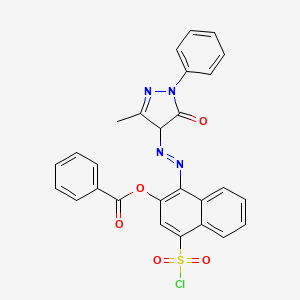
![2-Cyano-N-(2-hydroxy-1,1-dimethylethyl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]-2-propenamide](/img/structure/B12351263.png)
![Dibutyl[8-(dibutylstannyliumyl)octyl]stannylium ditrifluoromethanesulfonate](/img/structure/B12351268.png)
![3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B12351270.png)

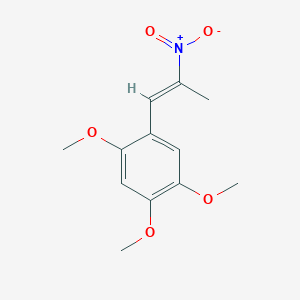

![benzyl N-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-(propanoylamino)hexan-2-yl]carbamate](/img/structure/B12351289.png)
